4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine
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Overview
Description
4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with an ethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multi-step organic reactionsThe final step involves the incorporation of the morpholine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylbenzenesulfonyl group is known to enhance binding affinity to certain targets, while the morpholine and piperazine rings contribute to the overall stability and bioavailability of the compound . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities, such as enzyme inhibition and receptor binding.
Piperazine Derivatives: Compounds with piperazine rings are known for their wide range of biological activities, including antimicrobial and antipsychotic effects.
Morpholine Derivatives: These compounds are often used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the ethylbenzenesulfonyl group, in particular, distinguishes it from other similar compounds and enhances its potential as a lead compound in drug development .
Properties
Molecular Formula |
C20H27N5O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C20H27N5O3S/c1-2-17-3-5-18(6-4-17)29(26,27)25-11-9-23(10-12-25)19-7-8-20(22-21-19)24-13-15-28-16-14-24/h3-8H,2,9-16H2,1H3 |
InChI Key |
WSXDHYBMVRDZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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